Cas no 537042-72-1 (2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 化学的及び物理的性質
名前と識別子
-
- 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione
- AKOS016073804
- 2-methylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- 537042-72-1
- 2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- F0577-0004
- AKOS002710655
-
- インチ: 1S/C18H16N4O4S/c1-27-18-20-16-15(17(24)21-18)13(9-5-7-10(8-6-9)22(25)26)14-11(19-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,19,20,21,24)
- InChIKey: RKLTZKUBBBYRBV-UHFFFAOYSA-N
- ほほえんだ: S(C)C1NC(C2=C(N=1)NC1CCCC(C=1C2C1C=CC(=CC=1)[N+](=O)[O-])=O)=O
計算された属性
- せいみつぶんしりょう: 384.08922618g/mol
- どういたいしつりょう: 384.08922618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 803
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 142Ų
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0577-0004-10μmol |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-5mg |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-2μmol |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-50mg |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-20μmol |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-20mg |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-4mg |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-30mg |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-1mg |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0577-0004-10mg |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
537042-72-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dioneに関する追加情報
Comprehensive Guide to 2-(Methylsulfanyl)-5-(4-Nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-Pyrimido[4,5-b]Quinoline-4,6-Dione (CAS No. 537042-72-1)
2-(Methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione (CAS No. 537042-72-1) is a specialized heterocyclic compound with a unique molecular structure. This compound belongs to the pyrimidoquinoline family, which is known for its diverse applications in pharmaceutical research and material science. The presence of both methylsulfanyl and 4-nitrophenyl groups in its structure makes it a subject of interest for researchers exploring novel bioactive molecules.
The compound's complex nomenclature reflects its intricate chemical architecture. The pyrimido[4,5-b]quinoline core is fused with a dione functional group, while the methylsulfanyl and 4-nitrophenyl substituents add to its reactivity and potential applications. Researchers often refer to this compound by its abbreviated name, MSNQ-dione, for ease of communication in scientific literature.
In recent years, there has been growing interest in nitrogen-containing heterocycles like 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione due to their potential in drug discovery. The compound's structural features make it a promising candidate for the development of new therapeutic agents, particularly in areas such as antimicrobial research and cancer therapy.
The 4-nitrophenyl moiety in this compound is particularly noteworthy, as nitroaromatic compounds are known for their electron-withdrawing properties. This characteristic can influence the compound's reactivity in various chemical transformations, making it valuable for organic synthesis applications. Additionally, the methylsulfanyl group offers potential for further functionalization, expanding the compound's utility in medicinal chemistry.
From a synthetic chemistry perspective, 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione represents an interesting challenge for researchers developing new heterocyclic synthesis methodologies. The compound's complex structure requires careful consideration of reaction conditions and protecting group strategies, making it a valuable case study for advanced organic chemistry students.
In material science applications, compounds like MSNQ-dione are being investigated for their potential in organic electronics. The conjugated system present in the pyrimidoquinoline core, combined with the electron-deficient nitrophenyl group, suggests possible applications in organic semiconductors or photovoltaic materials. These properties align with current research trends in sustainable energy solutions.
The physicochemical properties of 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione are of particular interest to computational chemists. The compound's structure presents an excellent model for studying molecular orbital theory and quantum chemical calculations, especially regarding the effects of substituents on aromatic systems.
For researchers working with this compound, proper handling and storage are essential. While not classified as hazardous under standard laboratory conditions, 537042-72-1 should be stored in a cool, dry environment, protected from light to maintain its stability. The compound's solubility characteristics make polar aprotic solvents the preferred choice for most experimental applications.
The synthesis of 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step procedures starting from simpler quinoline derivatives. Recent advances in green chemistry have prompted investigations into more sustainable synthetic routes for such complex heterocycles, reflecting the growing importance of environmentally friendly methodologies in chemical research.
Analytical characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The distinctive signals from the methylsulfanyl protons and the nitrophenyl aromatic protons provide clear diagnostic features in spectroscopic analysis, making structural confirmation relatively straightforward for experienced chemists.
In the context of current pharmaceutical research trends, MSNQ-dione and related structures are being evaluated for their potential as enzyme inhibitors. The compound's rigid, planar structure and multiple hydrogen bond acceptor sites make it particularly interesting for structure-based drug design applications, especially targeting protein-protein interactions that are challenging to modulate with conventional small molecules.
The commercial availability of 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is currently limited to specialized chemical suppliers, reflecting both its niche applications and the challenges associated with its synthesis. Researchers interested in this compound should verify the supplier's analytical data and purity specifications before procurement.
Future research directions for this compound may include exploration of its photophysical properties, given the increasing interest in fluorescent probes for biological imaging. The pyrimidoquinoline core, when appropriately functionalized, has shown promise in developing new bioimaging agents, suggesting potential applications in diagnostic medicine.
From a regulatory perspective, 537042-72-1 is not currently listed on major controlled substance inventories, making it accessible for legitimate research purposes. However, researchers should always consult local regulations and institutional policies when working with novel chemical entities, particularly those containing nitroaromatic functionalities.
The compound's stability under various conditions is an important consideration for experimental design. Preliminary studies suggest that 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is relatively stable at room temperature but may degrade under strongly acidic or basic conditions, or when exposed to prolonged UV radiation.
In conclusion, 2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione represents a fascinating example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its unique structural features continue to inspire research in medicinal chemistry, materials science, and fundamental organic synthesis methodologies.
537042-72-1 (2-(methylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione) 関連製品
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